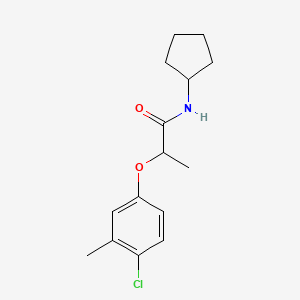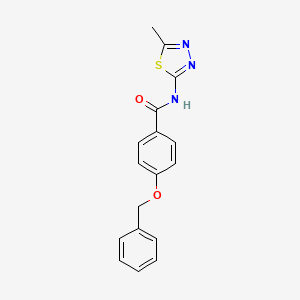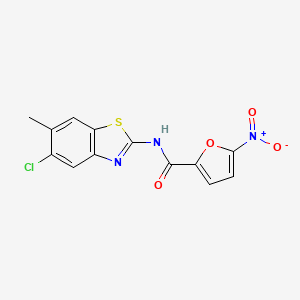
2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide
説明
2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of compounds known as cyclopentylpropanamides, which are known for their ability to modulate the activity of certain receptors in the body.
作用機序
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide involves its ability to bind to the GPR55 receptor and block its activity. This results in a reduction in the release of certain neurotransmitters, such as glutamate, which are involved in the transmission of pain signals. Additionally, this compound has been shown to modulate the activity of other receptors in the brain, such as the cannabinoid receptor CB1, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific receptors and pathways that it modulates. In general, this compound has been found to have anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, which suggest that it may have potential therapeutic applications in the treatment of mood disorders.
実験室実験の利点と制限
One of the primary advantages of 2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide for lab experiments is its specificity for the GPR55 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other receptors in the brain. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safe and effective tool for scientific research. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several promising future directions for research on 2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide. One area of focus is the development of more efficient synthesis methods for this compound, which could reduce the cost and increase the availability of this compound for scientific research. Additionally, further studies are needed to elucidate the full range of receptors and pathways that are modulated by this compound, as well as its potential therapeutic applications in the treatment of pain, inflammation, and mood disorders. Finally, the development of this compound analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of a wide range of diseases and conditions.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide has been the subject of extensive scientific research due to its potential therapeutic properties. One of the primary applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain receptors in the brain. Specifically, this compound has been found to act as an antagonist of the GPR55 receptor, which is involved in the regulation of pain and inflammation.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-10-9-13(7-8-14(10)16)19-11(2)15(18)17-12-5-3-4-6-12/h7-9,11-12H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIHJXFWHFDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2CCCC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B4410250.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4410256.png)
![3-{2-[4-(hydroxymethyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4410258.png)
![5-[(2-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4410259.png)
![4-[(ethylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4410266.png)

![N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410281.png)
![N-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}acetamide](/img/structure/B4410296.png)
![3-[2-(2-butoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4410308.png)

![3-[(cycloheptylamino)carbonyl]phenyl acetate](/img/structure/B4410325.png)
![1-[3-(allyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4410333.png)
